molecular formula C12H6F3NO6S B12455363 1,2-Dihydro-8-nitro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione

1,2-Dihydro-8-nitro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione

Cat. No.: B12455363
M. Wt: 349.24 g/mol
InChI Key: HQWASAZSGLTYOW-UHFFFAOYSA-N
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Description

1,2-Dihydro-8-nitro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione is a complex heterocyclic compound that features a unique combination of functional groups, including a nitro group, a trifluoromethyl group, and a thieno-chromene core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydro-8-nitro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno-Chromene Core: This step involves the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with a thiophene derivative under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents like nitric acid or a mixture of nitric acid and sulfuric acid.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-8-nitro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions activated by the nitro and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative, while oxidation can lead to the formation of carboxylic acids or other oxidized products.

Scientific Research Applications

1,2-Dihydro-8-nitro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors, to elucidate its mechanism of action.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,2-Dihydro-8-nitro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s biological activity by influencing its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dihydro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione: Lacks the nitro group, which may result in different biological activities.

    8-Nitro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione: Lacks the dihydro moiety, which may affect its reactivity and stability.

Uniqueness

1,2-Dihydro-8-nitro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione is unique due to the presence of both the nitro and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for exploring new chemical reactivities and biological activities.

Properties

Molecular Formula

C12H6F3NO6S

Molecular Weight

349.24 g/mol

IUPAC Name

8-nitro-3,3-dioxo-2-(trifluoromethyl)-1,2-dihydrothieno[2,3-c]chromen-4-one

InChI

InChI=1S/C12H6F3NO6S/c13-12(14,15)9-4-7-6-3-5(16(18)19)1-2-8(6)22-11(17)10(7)23(9,20)21/h1-3,9H,4H2

InChI Key

HQWASAZSGLTYOW-UHFFFAOYSA-N

Canonical SMILES

C1C(S(=O)(=O)C2=C1C3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)C(F)(F)F

Origin of Product

United States

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